Avrainvilloside

Description

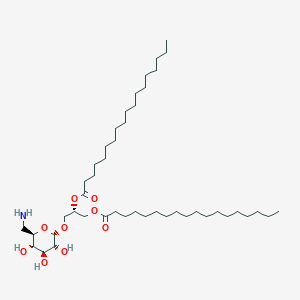

Structure

2D Structure

Properties

Molecular Formula |

C45H87NO9 |

|---|---|

Molecular Weight |

786.2 g/mol |

IUPAC Name |

[(2S)-3-[(2S,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-octadecanoyloxypropyl] octadecanoate |

InChI |

InChI=1S/C45H87NO9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-36-38(37-53-45-44(51)43(50)42(49)39(35-46)55-45)54-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39,42-45,49-51H,3-37,46H2,1-2H3/t38-,39-,42-,43+,44-,45+/m1/s1 |

InChI Key |

KJILUUUMZVFMFK-QOSRUJHKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CN)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC |

Synonyms |

avrainvilloside |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Discovery and Source Organisms of Avrainvilloside

This compound is a glycoglycerolipid that was first isolated through the fractionation of an organic extract from the green alga Avrainvillea nigricans. nih.govubc.ca This marine organism, collected in the Dominican Republic, is the primary known natural source of the compound. nih.gov this compound is distinguished by the presence of an exceptionally rare 6-deoxy-6-aminoglucose moiety within its structure. nih.govubc.ca The structural elucidation of this novel compound was accomplished through the comprehensive analysis of spectroscopic data, in conjunction with methanolysis and gas chromatography-mass spectrometry (GC-MS) analysis. nih.govubc.ca

Glycoglycerolipids, the class of compounds to which this compound belongs, are widely distributed throughout marine environments, occurring in organisms such as marine algae, cyanobacteria, and sponges. mdpi.comresearchgate.net The source organism for this compound, Avrainvillea nigricans, has also yielded other related ether-linked glycoglycerolipids, including Nigricanosides A and B. ubc.ca

In the broader context of marine algae, several classes of glycoglycerolipids are commonly found. The most prevalent among these are Monogalactosyl-diacylglycerols (MGDG), Digalactosyl-diacylglycerols (DGDG), and Sulfoquinovosyl-diacylglycerols (SQDG). researchgate.netfrontiersin.orgnih.gov These compounds are major constituents of photosynthetic membranes. researchgate.net The distribution and concentration of these different classes can vary significantly between different types of algae; for instance, SQDG is a characteristic and dominant glycolipid in brown algae of the order Fucales. researchgate.netfrontiersin.org

Table 1: Examples of Glycoglycerolipids and Their Marine Sources

| Compound Class | Specific Compound Example | Marine Source Organism(s) |

| Aminoglucoglycerolipid | This compound | Avrainvillea nigricans (Green Alga) nih.govubc.ca |

| Ether-linked Glycoglycerolipid | Nigricanoside A & B | Avrainvillea nigricans (Green Alga) ubc.ca |

| Monogalactosyl-diacylglycerol | MGDG | Widely found in red, green, and brown algae researchgate.netnih.gov |

| Digalactosyl-diacylglycerol | DGDG | Widely found in red, green, and brown algae researchgate.netnih.gov |

| Sulfoquinovosyl-diacylglycerol | SQDG | Abundant in brown algae, also present in red and green algae researchgate.netnih.gov |

Advanced Chromatographic and Extraction Techniques for Glycoglycerolipid Isolation

The initial step in isolating glycoglycerolipids like this compound from their natural sources is extraction. alfa-chemistry.com Solvent extraction is a foundational and widely employed technique for marine natural products. alfa-chemistry.com This method involves the use of various organic solvents, such as methanol, ethanol, acetone, or chloroform, to disrupt the cell walls of the marine organism, thereby releasing the target compounds into the solvent. alfa-chemistry.com The resulting crude extract is then concentrated before undergoing further purification. alfa-chemistry.com

While traditional, this method can be time- and solvent-intensive. nih.gov Consequently, a variety of modern, alternative extraction techniques have been developed to improve efficiency, yield, and environmental friendliness. nih.govnih.gov These advanced strategies include:

Microwave-Assisted Extraction (MAE): Utilizes microwave radiation to heat the solvent and sample, accelerating the release of target compounds. alfa-chemistry.comnih.gov

Ultrasound-Assisted Extraction (UAE): Employs high-frequency sound waves to create cavitation bubbles, which break down cell walls and enhance solvent penetration. alfa-chemistry.comnih.gov

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, often carbon dioxide, as the extraction solvent. This technique is considered "green" due to the non-toxic nature of the solvent. alfa-chemistry.comnih.gov

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption. nih.govresearchgate.net

Table 2: Comparison of Extraction Techniques for Marine Natural Products

| Technique | Principle | Key Advantages |

| Solvent Extraction (Maceration/Soxhlet) | Dissolution of compounds in a selected solvent over time. alfa-chemistry.com | Simple, widely applicable. |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and sample matrix, causing cell rupture. alfa-chemistry.comnih.gov | Faster extraction times, reduced solvent use, higher yields. alfa-chemistry.com |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing mass transfer. alfa-chemistry.comnih.gov | Reduced extraction time, increased yields, non-thermal. nih.gov |

| Supercritical Fluid Extraction (SFE) | A supercritical fluid (e.g., CO2) with unique solvating properties is used. alfa-chemistry.comnih.gov | Environmentally friendly ("green"), can extract both polar and nonpolar compounds. alfa-chemistry.com |

| Pressurized Liquid Extraction (PLE) | Solvents are used at high pressure and temperature to enhance extraction kinetics. nih.govresearchgate.net | Low solvent consumption, fast, can be automated. researchgate.net |

Following extraction, the resulting crude mixture contains a multitude of compounds and requires extensive purification to isolate the target glycoglycerolipid. tandfonline.com Chromatography is the cornerstone of this separation process. tandfonline.comafricaresearchconnects.com

For initial cleanup and fractionation of the crude extract, techniques like Vacuum Liquid Chromatography (VLC) are often employed. nih.gov VLC is a pre-purification method used to remove large quantities of undesirable matrix components, such as highly lipophilic pigments or fats, thereby increasing the relative concentration of the target compounds in the fractionated sample. nih.gov

Further separation is achieved using a combination of chromatographic methods. mdpi.com Column chromatography over silica (B1680970) gel and Thin-Layer Chromatography (TLC) are commonly used to separate lipids based on their polarity. africaresearchconnects.commdpi.comresearchgate.net For achieving the high degree of purity required for structural elucidation and bioactivity studies, High-Performance Liquid Chromatography (HPLC) is indispensable. gerli.com HPLC systems provide high resolution and selectivity, allowing for the fine separation of structurally similar glycoglycerolipids. gerli.com In recent years, Ultra-High Performance Liquid Chromatography (UHPLC), which uses columns with smaller particles, has enabled even higher resolution and faster separation times, proving highly effective for purifying complex natural product mixtures. nih.govresearchgate.net The sequential application of these high-resolution chromatographic techniques is critical for obtaining pure compounds like this compound from complex biological extracts. nih.gov

Structural Elucidation and Characterization

Comprehensive Spectroscopic Analysis of Avrainvilloside

Spectroscopic techniques, including both 1D and 2D NMR, as well as high-resolution mass spectrometry, were fundamental in establishing the structure of this compound. acs.orgacs.orgubc.ca Methanolysis followed by GC-MS analysis also provided crucial information regarding the lipid and carbohydrate components. acs.orgresearchgate.netacs.orgnih.gov

NMR spectroscopy played a pivotal role in assigning the atoms and determining the stereochemistry of this compound. acs.orgacs.orgubc.ca Both one-dimensional and two-dimensional NMR experiments were utilized to gain a comprehensive understanding of the molecular structure. acs.orgacs.org

Analysis of the 1D ¹H and ¹³C NMR spectra of this compound provided initial information about the types of protons and carbons present in the molecule and their chemical environments. acs.org These spectra were key in identifying different functional groups and the general framework of the compound. acs.org

Two-dimensional NMR techniques were indispensable for mapping the connectivity and spatial relationships within the this compound molecule. acs.orgacs.orgubc.ca

COSY (COrrelation SpectroscopY): ¹H-¹H COSY experiments were used to identify protons that are coupled to each other, revealing direct or multi-bond proton-proton connectivities within spin systems. acs.orgprinceton.edusdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra provided information about the one-bond correlations between protons and carbons, allowing for the assignment of carbon signals to their directly attached protons. acs.orgprinceton.edusdsu.edu

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY experiments provided insights into the spatial proximity of protons, regardless of whether they are directly bonded. princeton.eduresearchgate.net This was particularly useful for determining the relative stereochemistry of chiral centers in the molecule. princeton.edu

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. acs.orgacs.org

High-Resolution Mass Spectrometry (HRMS) provided accurate mass measurements, which were essential for determining the precise molecular formula of this compound. acs.org For this compound, HR-FABMS showed a pseudomolecular ion peak at m/z 786.6469 [M + H]⁺, which was consistent with the molecular formula C₄₅H₈₇NO₉ (calculated 786.6459). acs.org ESI-MS in positive ion mode also indicated a molecular weight of 785 with a pseudomolecular ion (M + Na)⁺ at m/z 808. acs.org

Analysis of fragmentation patterns in mass spectrometry provided further structural information. ubc.canih.govacs.org Methanolysis of this compound followed by GC-MS analysis was used to identify the fatty acid components and the modified sugar moiety. acs.orgresearchgate.netacs.orgnih.gov This approach helped in breaking down the complex glycoglycerolipid into simpler, identifiable fragments, confirming the presence of specific fatty acids and the 6-deoxy-6-aminoglucose unit. acs.orgacs.orgwgtn.ac.nz

Here is a summary of some spectroscopic data for this compound:

| Technique | Observation | Implication | Source |

| ESI-MS (positive) | Pseudomolecular ion (M + Na)⁺ at m/z 808 | Molecular weight of 785 | acs.org |

| HR-FABMS | Pseudomolecular ion [M + H]⁺ at m/z 786.6469 | Molecular formula C₄₅H₈₇NO₉ | acs.org |

| 1D/2D NMR | Detailed analysis of ¹H and ¹³C signals, COSY, HSQC, HMBC, NOESY correlations | Established connectivity and stereochemistry | acs.orgacs.orgubc.ca |

| Methanolysis/GC-MS | Identification of fatty acid components and 6-deoxy-6-aminoglucose | Confirmed presence of structural units | acs.orgresearchgate.netacs.orgnih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

While the search results indicate that spectroscopic data were used for the structural elucidation of this compound, specific details regarding its Infrared (IR) spectrum and the functional groups identified are not provided in the available snippets. Generally, IR spectroscopy is a valuable technique for identifying the presence of key functional groups within a molecule, such as hydroxyl (-OH), amine (-NH), carbonyl (C=O, indicative of ester linkages in lipids), and glycosidic (C-O-C) stretches, which would be expected in a glycoglycerolipid structure like this compound.

Distinctive Structural Features of this compound

This compound is characterized by several distinctive structural components that contribute to its novelty as a natural product. acs.orgresearchgate.netacs.orgnih.govwgtn.ac.nzmdpi.com

Characterization of the 6-Deoxy-6-aminoglucose Moiety

A particularly rare feature of this compound is the presence of a 6-deoxy-6-aminoglucose moiety. acs.orgresearchgate.netacs.orgnih.govwgtn.ac.nzmdpi.com This aminosugar is uncommon in natural products, having been reported only a limited number of times from marine sources, specifically in algae. wgtn.ac.nzvictoria.ac.nz The incorporation of this modified glucose unit is a key characteristic that distinguishes this compound from more common glycoglycerolipids which typically feature sugars like galactose or glucose. nih.govresearchgate.net

Elucidation of Glycosidic and Glycerol (B35011) Backbone Linkages

This compound is classified as a glycoglycerolipid, indicating a structure composed of a sugar moiety linked to a glycerol backbone which is further esterified with fatty acids. acs.orgresearchgate.netacs.orgnih.gov Glycoglycerolipids generally consist of a 1,2-diacyl-sn-glycerol moiety with a mono- or oligosaccharide attached at the sn-3 position of the glycerol backbone via a glycosidic linkage. nih.govresearchgate.net The structural architecture involves a glycosidic linkage between the sugar and C-3 of glycerol and ester linkages between fatty acids and the two hydroxyl groups of glycerol. nih.gov While the general linkage pattern for glycoglycerolipids is described, the specific details of the glycosidic linkage anomeric configuration (alpha or beta) and the exact positions of fatty acylation on the glycerol backbone in this compound are not explicitly detailed in the provided search results.

Chemical Synthesis and Analog Development

Total Synthesis Strategies for Avrainvilloside and its Structural Analogues

Total synthesis approaches for this compound and related glycoglycerolipids typically involve the controlled assembly of the sugar moiety, the glycerol (B35011) backbone, and the fatty acyl chains. mdpi.comtdx.cat

Stereoselective Glycosylation Methodologies

A key step in glycoglycerolipid synthesis is the formation of the glycosidic bond between the sugar and the glycerol. Achieving high stereoselectivity (either α or β linkage) is crucial. Various glycosylation methodologies have been employed, including those utilizing glycosyl halides, trichloroacetimidates, and thioglycosides as glycosyl donors. nih.gov

The trichloroacetimidate (B1259523) methodology, developed by Schmidt, is commonly used as it allows reaction with chiral 1,2-O-isopropylidene-sn-glycerol without racemization of the glycerol stereocenter. nih.govmdpi.com For example, the reaction of a glucosyl trichloroacetimidate donor with a glycerol derivative can yield a mixture of α and β anomers, which may require separation. nih.gov In some syntheses of aminoglycoglycerolipids, a trichloroacetimidate donor was used to achieve high α-selectivity (α:β 33:1) when reacted with a glycerol derivative. mdpi.com

Other methods include the Koenigs-Knorr method using acyl glycosyl halides and silver catalysts, although this can sometimes lead to intramolecular migration when certain glycerol acceptors are used. nih.govmdpi.com Halide-ion catalyzed condensation of glycosyl bromides with glycerol derivatives has also been reported for constructing α-glycosides. mdpi.comresearchgate.net Stereoselective synthesis of 2-deoxyglucosides using glycosyl chloride intermediates promoted by reagents like para-toluenesulfenyl chloride (p-TolSCl) and silver triflate (AgOTf) has been achieved with high yields and stereoselectivity. nih.gov

Synthesis of the Glycoglycerolipid Backbone

The glycoglycerolipid backbone consists of a glycerol moiety linked to a sugar. Chiral glycerol derivatives, such as those prepared from D-mannitol or utilizing isopropylidene protection, are often used as acceptors in glycosylation reactions to establish the correct stereochemistry at the glycerol center. nih.govmdpi.comfrontiersin.org The synthesis of the diacylglycerol moiety itself can start from enantiomerically pure solketal. frontiersin.org

Installation of Fatty Acyl Chains

The fatty acyl chains are typically attached to the hydroxyl groups of the glycerol backbone via ester linkages. mdpi.com This step often involves acylation reactions using methods like the dicyclohexylcarbodiimide (B1669883) (DCC) method. nih.gov

Installing two different acyl groups regioselectively can be challenging due to potential acyl migration, which can occur under various conditions, including during chromatography. rsc.org Stepwise acylation is a common approach, sometimes involving the purification of a β-hydroxy-ester intermediate. rsc.org Protecting group control or stepwise acylation/substitution via intermediates like β-bromoesters can be employed to improve regioselectivity. rsc.org Quantitative 13C NMR spectroscopy using a 13C-labelled fatty acid and a paramagnetic relaxation enhancement agent has been used to accurately measure the fidelity of acylation regioselectivity. rsc.org

Semi-synthetic Derivatization for Structure-Activity Relationship (SAR) Studies

Semi-synthetic approaches involve modifying naturally isolated this compound or its synthetic intermediates to create analogues. These modifications are valuable for Structure-Activity Relationship (SAR) studies, which aim to understand how changes in chemical structure affect biological activity. researchgate.netmdpi.comnih.gov By preparing a collection of analogues with variations in the sugar moiety, fatty acyl chains, or the linkage between them, researchers can identify key structural features responsible for observed activities. nih.govmdpi.com For instance, semi-synthesis has been used to prepare analogues where the prenyl group's effect on biological activities was analyzed by its modification. mdpi.com Different acyl analogues of aminoglycoglycerolipids have been synthesized to study their properties. mdpi.com

Chemoenzymatic Approaches to Glycoglycerolipid Synthesis

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions, particularly those catalyzed by glycosyltransferases, with the flexibility of chemical synthesis for preparing building blocks. nih.govualberta.ca This approach offers advantages in achieving high regio- and stereoselectivity in glycosylation reactions. nih.gov While chemoenzymatic methods have not been as broadly applied to glycolipids as other biomolecules, they hold potential for efficient production. nih.gov Enzymes like glycosyltransferases can catalyze the transfer of monosaccharide moieties from donor substrates to acceptor molecules, including glycolipids, forming various glycosidic linkages. google.com Chemoenzymatic methods have been used to synthesize different 2-O-β-D-glycoglycerolipid derivatives. nih.govmdpi.com

De Novo Design and Synthesis of this compound-Inspired Molecules

De novo design involves creating novel molecular structures from basic building blocks without relying on a pre-existing template. nih.govfrontiersin.org While often discussed in the context of drug design, where it aims to generate molecules with desired properties, the principles can be applied to design and synthesize molecules inspired by the structure of natural products like this compound. nih.govfujitsu.com This involves designing molecules with similar core structures or incorporating key features of this compound, such as the glycoglycerolipid backbone or the 6-deoxy-6-aminoglucose moiety, into new scaffolds. researchgate.net The synthesis of these de novo designed molecules would then follow established or newly developed synthetic methodologies. biorxiv.org

Biological Activities and Mechanistic Investigations Non Clinical Focus

In Vitro Pharmacological Investigations

In vitro studies provide valuable insights into the direct effects of Avrainvilloside on various biological targets and processes. Research has explored its impact on cell proliferation, enzyme activity, cell cycle regulation, apoptosis, and, for related compounds, anti-infective and immunomodulatory properties.

Cellular Proliferation and Cytotoxicity Assays (e.g., against cancer cell lines)

Preliminary cytotoxicity tests have been conducted to assess the effects of this compound on cell viability and proliferation. In one study, this compound (compound 85) was evaluated for cytotoxicity against WEHI 164 cells, a murine fibrosarcoma cell line. The results indicated that this compound was inactive in these preliminary tests, showing an IC50 greater than 10 µg/mL. mdpi.com

Cytotoxicity assays, such as the MTT assay, are widely used for evaluating the preliminary anticancer activity of natural products and synthetic compounds against various cancer cell lines. japsonline.comnih.gov These assays measure cell proliferation and survival based on the metabolic activity of viable cells. japsonline.com While this compound itself showed limited activity in the specific test mentioned, such assays are fundamental in identifying compounds with potential antiproliferative effects.

Enzyme Inhibition Studies (e.g., Myt1-kinase inhibition)

Enzyme inhibition studies are crucial for understanding the potential molecular targets of a compound. A related compound to this compound, specifically 1,2-dipalmitoyl-3-(N-palmitoyl-6′-amino-6′-deoxy-α-d-glucosyl)-sn-glycerol (compound 197a), has demonstrated potent inhibitory activity against Myt1-kinase. mdpi.com This aminoglycoglycerolipid was isolated from a marine alga. mdpi.com

Myt1-kinase (PKMYT1) is an enzyme involved in regulating the cell cycle, specifically the G2/M transition, by phosphorylating and inactivating Cdc2 (Cdk1). fortislife.comnih.govnih.gov Inhibition of Myt1-kinase can force cells into premature mitosis, potentially leading to cell death, a concept explored in anticancer therapy, particularly for cancer cell lines with weakened G1 checkpoints. nih.gov The observed inhibition of Myt1-kinase by a related aminoglycoglycerolipid suggests a potential area for further investigation regarding this compound and its derivatives.

Modulation of Cell Cycle Progression (e.g., G2 checkpoint)

Cell cycle progression is tightly controlled by checkpoints that ensure accurate DNA replication and cell division. The G2 checkpoint, occurring before entry into mitosis (M phase), verifies that DNA replication is complete and checks for DNA damage. slideshare.netkhanacademy.orgwikipedia.org Cyclin-dependent kinases (CDKs), regulated by cyclins, are key players in driving progression through the cell cycle checkpoints. wikipedia.org The G2-M transition is regulated by cyclin B-Cdk1 activity, which is in turn influenced by inhibitory kinases like Wee1 and Myt1, and activating phosphatases like Cdc25. nih.govwikipedia.org

While direct studies on this compound's effect on cell cycle progression, specifically the G2 checkpoint, were not prominently found, the inhibitory activity of a related compound on Myt1-kinase is relevant. Myt1 negatively regulates the G2/M transition by inhibiting Cdc2. fortislife.comnih.gov Modulating the activity of such kinases can impact cell cycle progression. Cancer cells often have compromised G1 checkpoints and rely more heavily on the G2 checkpoint, making the G2/M transition a potential therapeutic target. nih.govnih.gov Inhibiting kinases like Myt1 can disrupt this checkpoint and lead to cell death in cancer cells. nih.gov

Apoptosis Induction and Related Cellular Pathways

Apoptosis, or programmed cell death, is a fundamental biological process involved in development and tissue homeostasis, and its dysregulation can contribute to diseases like cancer. abcam.cnmdpi.comsigmaaldrich.com Apoptosis can be triggered by various intracellular signals and proceeds through distinct pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. abcam.cnmdpi.com These pathways converge to activate caspases, which are key executioners of apoptosis. abcam.cnmdpi.com

Anti-infective Properties (e.g., antimicrobial, antifungal, antiviral activities for related compounds)

Natural products, including those from marine organisms, are a significant source of compounds with potential anti-infective properties. japsonline.comnih.govvliz.be Anti-infective agents aim to inhibit the spread or kill infectious organisms, including bacteria, fungi, and viruses. domainex.co.uk

While direct anti-infective properties of this compound were not explicitly detailed, related glycoglycerolipids have shown such activities. Glycoglycerolipids isolated from various natural sources, including marine algae and cyanobacteria, have demonstrated a wide spectrum of biological activities, including antiviral properties. nih.gov For example, some glycoglycerolipid analogues have been tested for anti-IAV (Influenza A Virus) activity, with certain structural features identified as essential for inhibitory activity on viral multiplication. mdpi.com Other natural compounds, such as polyphenols found in green tea (like EGCG), have shown antibacterial, antifungal, and antiviral effects through various mechanisms. nih.govmdpi.com The broad term "anti-infective" also encompasses strategies like inhibiting bacterial virulence factors, which may be less likely to induce resistance compared to traditional antibiotics. frontiersin.orgrahmelaboratory.org

Immunomodulatory Effects (e.g., NK cell activation for related compounds)

Immunomodulatory compounds can modify immune responses by stimulating, suppressing, or modulating components of the immune system. nih.govexplorationpub.com Natural Killer (NK) cells are crucial effector cells in the innate immune system, playing a role in antitumor immunity and controlling viral propagation. frontiersin.orgnih.govfrontiersin.org Their activation and function are regulated by a balance of activating and inhibitory receptors. frontiersin.orgfrontiersin.org

Specific immunomodulatory effects of this compound, such as NK cell activation, were not directly reported in the search results. However, the concept of immunomodulation by natural products, including those from marine organisms, is well-established. explorationpub.comnih.gov Some immunomodulatory drugs have been shown to activate NK cells through various pathways. nih.gov While the provided information discusses NK cell activation in general contexts, including by certain drugs and in response to viral infections and tumors, a direct link to this compound or its closely related compounds in the context of NK cell activation was not found. frontiersin.orgnih.govfrontiersin.orgnih.gov

Inhibition of Replicative DNA Polymerase

This compound has been identified as an inhibitor of DNA polymerase activity dntb.gov.ua. DNA polymerases are crucial enzymes responsible for DNA replication, and their inhibition can impact processes like cell proliferation patsnap.com. Inhibitors of DNA-directed DNA polymerases function by binding to the enzyme's active site or interacting with the DNA substrate, preventing the addition of new nucleotides to the growing DNA strand and thus halting replication patsnap.com.

In Vivo Biological Evaluation in Preclinical Animal Models

Preclinical in vivo studies using animal models are a critical step in evaluating the potential of novel therapeutic agents before clinical trials mdpi.com. These studies help in understanding disease mechanisms, assessing drug efficacy, and monitoring treatment responses in a controlled environment championsoncology.com.

Selection and Utility of Relevant Animal Models in Glycolipid Research

The selection of appropriate animal models in glycolipid research, including for compounds like this compound, is crucial for obtaining accurate and translatable results mdpi.compreclinapps.com. Animal models are chosen to represent the biological complexity of humans and to mimic specific disease conditions mdpi.commodernvivo.com. Careful consideration of study parameters and model characteristics is essential to minimize variability and errors in in vivo studies modernvivo.com. Expertise in various animal models, including those for cancer and inflammation, is available to support preclinical evaluations preclinapps.comucc.ie.

Efficacy Studies in Established Disease Models (e.g., in vivo tumor models)

Preclinical efficacy studies evaluate the therapeutic effect of a compound in established disease models. In the context of potential anti-cancer properties suggested by DNA polymerase inhibition, in vivo tumor models are highly relevant mdpi.comnaturalproducts.netresearchgate.net. These models allow for the assessment of a compound's ability to inhibit tumor growth or induce tumor regression in a living system championsoncology.comresearchgate.net. Studies in cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) tumor models are commonly used to determine the in vivo anti-tumor efficacy of potential therapeutic agents researchgate.netnimbustx.com. For instance, studies on other agents targeting cancer have demonstrated efficacy in various tumor models, including those for pancreatic and colorectal cancer researchgate.netnimbustx.com. While direct efficacy data for this compound in tumor models were not explicitly detailed in the provided snippets, its identification as a DNA polymerase inhibitor suggests a potential area for investigation in such models dntb.gov.ua.

Pharmacodynamic Biomarker Analysis in Animal Studies

Pharmacodynamic (PD) biomarkers are used in animal studies to measure the biological effects of a compound and to understand the relationship between drug exposure and response nuvisan.combiognosys.com. Analyzing PD biomarkers in animal studies can provide insights into a compound's mechanism of action and help predict its effects in humans nih.govnih.gov. These biomarkers can include molecular markers, imaging data, or physiological changes that indicate target engagement and downstream biological effects nuvisan.combiognosys.comdrugtargetreview.com. For example, imaging techniques like 18F-FDG PET can be used as a pharmacodynamic biomarker to assess changes in glucose metabolism in tumor models following treatment drugtargetreview.com. While specific pharmacodynamic biomarker data for this compound in animal studies were not found, the general principles of PD analysis in preclinical models are well-established and would be applicable to its evaluation nuvisan.comnih.gov.

Structure-Activity Relationship (SAR) Analysis of this compound and Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's chemical structure affect its biological activity gardp.orgwikipedia.org. SAR analysis helps in identifying the key structural features, or pharmacophores, responsible for the observed biological effects and guides the design of analogues with improved potency or selectivity wikipedia.orgcollaborativedrug.com.

Identification of Essential Pharmacophores for Biological Efficacy

Identifying the essential pharmacophores involves determining which parts of the this compound molecule are critical for its biological activity, such as DNA polymerase inhibition researchgate.netslideshare.net. Pharmacophore modeling can explain how a molecule interacts with its biological target by identifying the necessary chemical features for binding and activity slideshare.net. These features can include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic or hydrophilic regions slideshare.net. SAR studies on this compound and its analogues would involve synthesizing modified versions of the compound and testing their biological activities to pinpoint which structural changes enhance or diminish the desired effect mdpi.comgardp.org. Although detailed pharmacophore identification for this compound was not explicitly provided, SAR studies are a standard approach to delineate these crucial structural elements mdpi.comresearchgate.net.

Impact of Glycosyl Moiety Modifications on Activity

The sugar moiety in glycoglycerolipids plays a significant role in their biological activity. Studies on aminoglycoglycerolipids have indicated that the nature of the sugar unit can influence inhibitory effects. For instance, preliminary results from studies on aminoglycoglycerolipid series showed that those with a galactosyl moiety exhibited better inhibition of Myt1 kinase compared to their corresponding glucose series. mdpi.com This suggests that even subtle differences in the glycosyl structure can lead to variations in biological potency. Modifications such as replacing the 6-oxygen of the sugar moiety with a nitrogen or sulfur atom have also been shown to significantly reduce certain inhibitory activities, highlighting the importance of the integral structure of the glycoglycerolipid for its bioactivity. researchgate.net

Role of Lipid Chain Length and Saturation

The lipid portion of glycoglycerolipids, specifically the length and saturation of the acyl chains, is another critical determinant of their biological activity. Research has indicated that the length of the acyl chains attached to the glycerol (B35011) moiety is particularly important for activity. researchgate.net Studies on monoacyl-2-O-beta-D-galactosylglycerols with varying acyl chain lengths demonstrated that a chain of six carbon atoms resulted in maximum effect in inhibiting the activation of Epstein-Barr virus early antigen induced by a tumor promoter. researchgate.net While longer fatty acid chains (C16–C18) in some aminoglycoglycerolipids have been associated with enhanced inhibitory activity, branched acyl chains have shown even better inhibition against Myt1 kinase. mdpi.com This suggests a complex relationship between lipid chain characteristics and biological potency, where an optimal chain length and the presence of branching can be crucial for maximizing activity. nih.gov

Molecular and Cellular Mechanisms of Action

Understanding the molecular and cellular mechanisms by which this compound and related compounds exert their biological effects is an active area of research. mdpi.comresearchgate.netontosight.ai These investigations aim to identify the specific biomolecules they interact with and the downstream signaling events that are affected. nih.govresearchgate.netresearchgate.netdntb.gov.uanih.gov

Identification and Validation of Molecular Targets

The identification of specific molecular targets is crucial for elucidating the mechanisms of action. For related aminoglycoglycerolipids, Myt1 kinase has been identified as a target. mdpi.commdpi.com Myt1 kinase is an enzyme involved in regulating the cell cycle, specifically the activity of cdc2/cyclin B kinase, which is essential for tumor cell growth. mdpi.com Potent inhibitory activity against Myt1 kinase suggests that these compounds may exert their effects by interfering with cell cycle progression. mdpi.com While a specific molecular target for this compound itself is not explicitly detailed in the provided information beyond preliminary inactivity in certain cytotoxicity assays, the study of its analogs points towards enzymes involved in cellular regulation as potential targets for this class of compounds. mdpi.commdpi.commdpi.com

Elucidation of Affected Signal Transduction Pathways

Signal transduction pathways are cascades of molecular events that transmit signals from outside or inside the cell, ultimately leading to a cellular response. nih.govwikipedia.org Compounds that interact with molecular targets like kinases can modulate these pathways. Inhibition of Myt1 kinase, for example, would impact the signaling pathway that controls the activation of cdc2/cyclin B, thereby affecting cell cycle progression. mdpi.com While the specific signal transduction pathways affected by this compound are not explicitly detailed, the activity of related glycoglycerolipids on kinases suggests an involvement in pathways regulating cell growth and division. mdpi.commdpi.com Research on other marine natural products with anti-inflammatory or anti-cancer activities has implicated pathways involving enzymes like cyclooxygenase (COX) or protein tyrosine phosphatases (PTPs) as potential targets, indicating the diversity of pathways that can be modulated by this class of compounds. nih.govmdpi.comresearchgate.net

Studies on Protein-Ligand Interactions

Studies on protein-ligand interactions provide detailed insights into how a molecule like this compound or its analogs binds to its molecular target. uni-leipzig.denih.govnih.gov These studies can determine the binding affinity, the specific residues involved in the interaction, and the conformational changes that occur upon binding. uni-leipzig.denih.gov While specific protein-ligand interaction studies for this compound are not described in the provided text, research on related bioactive molecules often employs techniques such as NMR spectroscopy, molecular docking, and other biophysical methods to characterize these interactions at an atomic level. uni-leipzig.deopenreview.net Understanding these interactions is crucial for structure-activity relationship studies and for the rational design of analogs with improved potency or selectivity. nih.govwikipedia.org The rare 6-deoxy-6-aminoglucose moiety and the lipid chains of this compound would contribute to its unique binding characteristics with target proteins. nih.govwgtn.ac.nz

Cellular Uptake, Distribution, and Metabolism in Research Models

Studies on this compound have primarily focused on its isolation and initial biological activity screening, such as preliminary cytotoxicity tests where it was found to be inactive against certain cell lines at tested concentrations. mdpi.com Research into the biological roles and metabolism of other algal lipids and glycoglycerolipids has been conducted dntb.gov.uaresearchgate.netdntb.gov.uaresearchgate.net, providing broader context on this class of compounds, but specific details on the cellular fate of this compound remain to be elucidated in published research. The absence of detailed findings in the available literature suggests that comprehensive studies on the cellular uptake, distribution, and metabolism of this compound in research models may not be widely published or are yet to be conducted.

Biosynthetic Pathways and Ecological Role

Proposed Biosynthetic Routes to Avrainvilloside and Related Glycoglycerolipids

The biosynthesis of glycoglycerolipids typically involves the sequential addition of sugar moieties to a diacylglycerol (DAG) backbone. mdpi.commdpi.com In microalgae and plants, two major pathways for glycolipid biosynthesis exist: the chloroplastic (prokaryotic) pathway and the endoplasmic reticulum (eukaryotic) pathway. mdpi.com While the specific pathway leading to this compound has not been fully elucidated, it is likely to involve the acylation of a glycerol (B35011) backbone followed by the glycosylation with a modified glucose sugar.

Related glycoglycerolipids, such as monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG), are major membrane lipids in algae and cyanobacteria. mdpi.commdpi.com Their biosynthesis involves enzymes that transfer activated sugars (like UDP-galactose) to DAG. mdpi.com The presence of the 6-deoxy-6-aminoglucose in this compound suggests a modification of the glucose unit, potentially involving a deoxygenation and amination step, either before or after glycosylation of the glycerol backbone. Synthetic studies on aminoglycoglycerolipids have explored different strategies, including the use of modified sugar donors and glycosylation reactions to control stereoselectivity. mdpi.commdpi.com

Characterization of Key Enzymes Involved in Glycoglycerolipid Biosynthesis

Glycoglycerolipid synthesis is catalyzed by glycosyltransferases (GTs), which are diverse enzymes responsible for linking sugar moieties to lipid acceptors. biorxiv.org While the specific enzymes involved in this compound biosynthesis in Avrainvillea nigricans have not been fully characterized, studies on glycoglycerolipid synthases in other marine microbes and algae provide insights. For example, a glycolipid glycosyltransferase (GTcp) from the marine bacterium Candidatus Pelagibacter sp. HTCC7211 has been shown to synthesize different glycoglycerolipids using various UDP-sugars and DAG as an acceptor. biorxiv.orgbiorxiv.org This suggests that similar versatile glycosyltransferases might be involved in the biosynthesis of diverse glycoglycerolipids in marine organisms.

Research on MGDG and DGDG synthesis in model organisms like Chlamydomonas reinhardtii and Arabidopsis thaliana has identified key enzymes like MGDG and DGDG synthases. mdpi.com Further research is needed to identify and characterize the specific enzymes responsible for the unique 6-deoxy-6-aminoglucose moiety and its attachment in this compound biosynthesis.

Ecological Significance in Marine Environments

Marine organisms produce a wide array of secondary metabolites with diverse ecological functions. core.ac.uk Glycoglycerolipids, including this compound, are part of this chemical diversity and are believed to play significant roles in the interactions between organisms and their environment. mdpi.commdpi.comnih.gov

Role in Chemical Defense Mechanisms

Marine algae, being primary producers, are subject to grazing pressure from herbivores. Chemical defenses are crucial for their survival. core.ac.ukresearchgate.net Many secondary metabolites produced by marine algae have been shown to deter consumers. core.ac.uk While preliminary cytotoxicity tests on this compound showed inactivity against a specific cell line nih.gov, other glycoglycerolipids from marine sources have demonstrated various biological activities, including antiviral and anti-inflammatory effects, which could indirectly contribute to defense by protecting against pathogens. mdpi.commdpi.com

The presence of this compound in Avrainvillea nigricans, a green alga, suggests a potential role in its defense strategy. acs.orgresearchgate.net Chemical defenses in algae can vary within different parts of the organism and can be induced by grazing. core.ac.ukresearchgate.net Further ecological studies, such as feeding assays with potential herbivores, are needed to confirm the direct role of this compound as a defensive compound.

Contribution to Inter-species Chemical Ecology

Chemicals mediate a wide range of interactions between marine organisms, including those between different species. oxfordbibliographies.comrsc.org These interactions can involve allomones (benefiting the producer), kairomones (benefiting the receiver), or synomones (benefiting both). oxfordbibliographies.com Glycoglycerolipids from marine organisms have been implicated in various inter-species interactions. mdpi.comnih.gov

While direct evidence for this compound's specific role in inter-species chemical ecology is limited, the broader context of marine chemical ecology suggests possibilities. Metabolites from marine organisms can influence settlement of larvae, deter competitors, or act as signaling molecules. core.ac.uk The unique structure of this compound, particularly the rare aminoglucose unit, could potentially serve as a specific signal or deterrent in the complex chemical communication network within the marine environment. acs.org

Understanding the full ecological impact of this compound requires investigating its interactions with other marine organisms, such as herbivores, microbes, and competitors, in their natural habitat.

Advanced Analytical and Computational Methodologies in Avrainvilloside Research

Metabolomics and Lipidomics Approaches for Comprehensive Analysis

Metabolomics and lipidomics offer powerful tools for the comprehensive analysis of Avrainvilloside within its biological context or in extracts. Metabolomics involves the detection and quantification of low-molecular-weight molecules in biological specimens. nih.gov Lipidomics, a subset of metabolomics, specifically aims to quantify the full complement of lipid molecules in cells or tissues. vdoc.pubresearchgate.net

The structural elucidation of this compound itself was initially based on spectroscopic data and methanolysis/GC-MS analysis. acs.orgacs.org Modern lipidomics approaches, often employing techniques like LC-Q-TOF-MS, ESI-MS, FT-IR, and NMR, can provide detailed analysis of lipid profiles, enabling the identification and quantification of numerous lipid molecular species in a single run. vdoc.pubresearchgate.net This is a significant advancement compared to traditional methods that rely on separating lipid classes before analysis. researchgate.net

While the direct application of large-scale metabolomics or lipidomics studies specifically focused on this compound in isolation is not extensively documented in the provided search results, these techniques are broadly applied to study marine natural products and algal lipids. For instance, lipidomic approaches have been successfully used to characterize the lipidome of various algae, although studies specifically on macroalgae like Avrainvillea are less frequent than those on microalgae. researchgate.net

Metabolomics has been shown to be suitable for assessing disease activity by analyzing metabolic profiles, including fatty acid metabolites, which are relevant given this compound's lipid nature. nih.gov Applying these comprehensive 'omics' approaches could potentially reveal the metabolic pathways involved in this compound biosynthesis in Avrainvillea nigricans or its metabolic fate and interactions within a biological system if administered.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling play an increasingly vital role in natural product research, assisting in data organization, result interpretation, hypothesis generation, database filtering, and experimental design. researchgate.net These methods contribute to accelerating natural product-based drug discovery. researchgate.net

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and dynamics simulations are computational techniques used to predict the interaction between a molecule, such as this compound, and a biological target, such as a protein. Molecular docking aims to predict the preferred orientation of one molecule to another when bound to form a stable complex. Molecular dynamics simulations provide insights into the time-dependent behavior of molecular systems, allowing for the study of flexibility and stability of interactions.

While specific studies detailing molecular docking or dynamics simulations of this compound are not present in the search results, these methods are widely applied in the study of marine-derived natural compounds to identify potential inhibitors of biological targets. naturalproducts.net For example, computational techniques, including molecular docking and dynamics simulations, have been employed to analyze marine natural products for potential antiviral treatments by identifying promising inhibitors of SARS-CoV-2 main protease. naturalproducts.net This demonstrates the relevance of these techniques for predicting the interaction of marine compounds like this compound with potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activities of compounds to their structural and physicochemical properties using mathematical models. amazon.comjocpr.comwikipedia.org QSAR models aim to predict the biological activity of new or untested chemicals based on their molecular structure. wikipedia.orgnih.gov This approach is valuable in drug discovery for prioritizing compounds and understanding how structural modifications influence activity. jocpr.com

QSAR modeling involves utilizing descriptors derived from molecular structures, such as size, shape, electronegativity, and lipophilicity, to quantify the relationship between structure and activity. jocpr.com The resulting mathematical models can be used to predict the modeled response of other chemical structures. wikipedia.org

Although the provided search results mention QSAR modeling in the context of natural products and marine metabolites, there is no specific QSAR study focused solely on this compound. However, the principle of QSAR is directly applicable to this compound and its potential derivatives to predict various biological activities based on their structural features. QSAR studies have been conducted on other natural products, such as benzofuran-pyridine hybrids for vasorelaxant activity, demonstrating the feasibility of applying these methods to complex natural product structures. nih.gov

QSAR modeling can help reduce the number of experimental assays needed, saving time and resources, and provide insights into structure-activity relationships, guiding the design of compounds with improved properties. jocpr.com

High-Throughput Screening (HTS) in Natural Product Discovery

High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of large libraries of chemical and/or biological compounds against specific biological targets. bmglabtech.comtau.ac.ilnih.gov HTS is a key process in drug discovery for identifying compounds with desired biological activity, known as "hits" or "leads". bmglabtech.comnih.gov

In the context of natural product discovery, HTS can be used to screen extracts or fractions containing compounds like this compound for a wide range of biological activities. nih.govontosight.ai While this compound itself was reported as inactive in preliminary cytotoxicity tests against murine fibrosarcoma cells (WEHI 164) at a certain concentration, HTS could be employed to screen this compound against a broader panel of targets or cell lines to uncover other potential activities. nih.gov

HTS typically involves miniaturization, automation, and the use of plate readers and robotic workstations to handle large numbers of samples efficiently. bmglabtech.comtau.ac.ilirbm.com The goal is to quickly identify compounds that show an effect on the target, which can then be further investigated. bmglabtech.com HTS accelerates target analysis and the screening of large compound libraries in a cost-effective manner. bmglabtech.com

Future Research Directions and Perspectives

Exploration of Undiscovered Biological Activities

Given the diverse biological activities observed in other marine natural products and glycolipids, future research should focus on comprehensive screening of Avrainvilloside against a wider array of biological targets and disease models. mdpi.comresearchgate.netontosight.aimdpi.com While initial cytotoxicity tests for this compound itself showed inactivity cannalib.euwgtn.ac.nz, related compounds and other marine natural products have demonstrated anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comontosight.aimdpi.com Exploring potential activities such as anti-inflammatory effects, antiviral properties, or interactions with specific enzymatic pathways could reveal novel therapeutic applications. mdpi.comontosight.aimdpi.commdpi.com High-throughput screening (HTS) and computational tools can accelerate the discovery of potential bioactivities and identify promising areas for further investigation. ontosight.aimdpi.com

Development of Novel and Efficient Synthetic Strategies

The limited availability of this compound from natural sources necessitates the development of efficient synthetic routes to provide sufficient quantities for research and potential development. researchgate.netmdpi.com Glycoglycerolipids, including aminoglycoglycerolipids like this compound, present synthetic challenges, particularly in controlling stereoselectivity during glycosylation reactions. researchgate.netmdpi.com Future research in this area should focus on developing novel methodologies and strategies for the total synthesis of this compound and its analogs. researchgate.netmdpi.com Advances in synthetic chemistry, including the application of transition-metal-free couplings and organocatalysis, could offer more efficient and stereoselective routes. nih.govresearchgate.net Developing synthetic strategies would also enable the creation of structural analogs to study structure-activity relationships. researchgate.netmdpi.com

In-Depth Mechanistic Elucidation at the Molecular Level

Understanding the precise molecular mechanisms by which this compound interacts with biological systems is crucial for determining its therapeutic potential. Future research should aim to identify specific protein targets, signaling pathways, and cellular processes modulated by this compound. mdpi.comfrontiersin.org Techniques such as target-based screening, in vitro biological assays, and advanced spectroscopic methods can help elucidate these mechanisms. mdpi.com While the mechanism of action for this compound is not yet fully understood, studies on other glycolipids have shown interactions with various biological targets, influencing processes like cell cycle regulation and inflammatory responses. researchgate.netmdpi.com Detailed mechanistic studies will provide insights into its biological role and guide the development of potential therapeutic applications.

Q & A

Q. What are the key methodological considerations when isolating Avrainvilloside from marine sources?

Isolation requires optimized extraction protocols using non-polar solvents (e.g., dichloromethane) and chromatographic techniques (e.g., HPLC or flash column chromatography). Researchers must validate purity via NMR and mass spectrometry, ensuring minimal degradation during solvent evaporation . Challenges include distinguishing this compound from structurally similar metabolites; tandem MS and comparative spectral databases are critical for confirmation .

Q. How should researchers design experiments to assess this compound’s cytotoxic activity in vitro?

Use dose-response assays (e.g., MTT or SRB) with appropriate cell lines (e.g., HeLa or MCF-7) and controls (positive/negative, solvent-only). Ensure IC50 calculations account for solvent interference. Replicate experiments ≥3 times to address biological variability, and validate results with complementary assays (e.g., apoptosis markers) to avoid false positives .

Q. What analytical techniques are most reliable for characterizing this compound’s stereochemistry?

X-ray crystallography is definitive but requires high-purity crystals. Alternatively, use NOESY NMR to infer spatial relationships or circular dichroism (CD) for chiral centers. Cross-validate findings with computational models (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

Contradictions often arise from variations in assay conditions (e.g., oxygen levels in hypoxia-sensitive models) or impurities in isolated samples. Conduct meta-analyses of published data to identify confounding variables, and perform replication studies under standardized protocols. Use multivariate regression to isolate compound-specific effects from environmental factors .

Q. What strategies optimize the total synthesis of this compound to address low natural abundance?

Focus on modular synthesis routes, prioritizing stereoselective glycosylation and aglycone assembly. Employ protecting-group-free strategies to reduce steps. Computational tools (e.g., DFT for transition-state analysis) can refine reaction conditions. Validate synthetic intermediates via comparative NMR with natural samples .

Q. How should mechanistic studies on this compound’s molecular targets be structured to ensure reproducibility?

Use orthogonal approaches:

Q. What statistical methods are recommended for analyzing dose-dependent effects in this compound toxicity studies?

Apply nonlinear regression (e.g., four-parameter logistic model) for IC50/EC50 calculations. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For longitudinal data, mixed-effects models account for inter-subject variability. Open-source tools like R/Bioconductor ensure transparency .

Data Integrity and Reproducibility

Q. How can researchers address batch-to-batch variability in this compound samples?

Implement QC/QA protocols:

- Chemical : Certificate of Analysis (CoA) with HPLC purity ≥95%, batch-specific NMR/Mass spec data.

- Biological : Reference standards in bioassays to normalize activity. Archive samples in inert atmospheres to prevent degradation .

Q. What frameworks support ethical data sharing in this compound research?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, bioassay data, and synthetic protocols in repositories like Zenodo or ChEMBL. Use persistent identifiers (DOIs) for citations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.